molecular formula C16H20N4O3 B6512661 1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide CAS No. 929397-36-4

1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide

Cat. No.: B6512661
CAS No.: 929397-36-4
M. Wt: 316.35 g/mol
InChI Key: RRBPLQRUXODVJZ-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as key templates in medicinal chemistry

Preparation Methods

The synthesis of 1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the piperidine and carboxamide groups. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.

    Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Formation of Carboxamide Group: The carboxamide group is typically formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

1-(6,7-Dimethoxyquinazolin-4-yl)piperidine-4-carboxamide can be compared with other quinazoline derivatives, such as:

    Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: Another tyrosine kinase inhibitor with similar applications.

    Tandutinib: A selective inhibitor of FLT3 and PDGFR, used in clinical trials for leukemia.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other quinazoline derivatives.

Properties

IUPAC Name

1-(6,7-dimethoxyquinazolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-22-13-7-11-12(8-14(13)23-2)18-9-19-16(11)20-5-3-10(4-6-20)15(17)21/h7-10H,3-6H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBPLQRUXODVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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